molecular formula C7H16N2O10S2 B12618389 Cyclopentane-1,2-dicarboxamide;sulfuric acid CAS No. 917978-52-0

Cyclopentane-1,2-dicarboxamide;sulfuric acid

Cat. No.: B12618389
CAS No.: 917978-52-0
M. Wt: 352.3 g/mol
InChI Key: PPRQSXXNEKTWHB-UHFFFAOYSA-N
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Description

Cyclopentane-1,2-dicarboxamide;sulfuric acid is a hybrid compound comprising a cyclopentane ring with two carboxamide groups at the 1,2-positions and associated sulfuric acid, likely as a counterion or catalyst.

  • Structural Basis: Cyclopentane-1,2-dicarboxamide replaces the carboxylic acid groups of cyclopentane-1,2-dicarboxylic acid (CAS 1461-96-7, C₇H₁₀O₄) with amide (-CONH₂) groups . Sulfuric acid may act as a catalyst in its synthesis or form a salt with the amide nitrogen.
  • Synthesis: Analogous to , sulfuric acid catalyzes oxidative dimerization and cyclization reactions, suggesting its role in forming the carboxamide moiety via dehydration or condensation .

Properties

CAS No.

917978-52-0

Molecular Formula

C7H16N2O10S2

Molecular Weight

352.3 g/mol

IUPAC Name

cyclopentane-1,2-dicarboxamide;sulfuric acid

InChI

InChI=1S/C7H12N2O2.2H2O4S/c8-6(10)4-2-1-3-5(4)7(9)11;2*1-5(2,3)4/h4-5H,1-3H2,(H2,8,10)(H2,9,11);2*(H2,1,2,3,4)

InChI Key

PPRQSXXNEKTWHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)C(=O)N)C(=O)N.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Procedure :

  • Ingredients :

    • Cyclopentane-1,2-dicarboxamide
    • Sulfuric acid (98%)
    • Organic solvent (e.g., ethanol or methanol)
  • Steps :

    • Dissolve cyclopentane-1,2-dicarboxamide in the organic solvent at 40–55°C.
    • Add sulfuric acid dropwise to the solution while maintaining the temperature.
    • After complete addition, keep the mixture at 40–55°C for 30 minutes.
    • Cool the solution using ice-salt water to approximately 10°C.
    • Centrifuge and dry the precipitate to obtain the amine salt.

Example Results :

  • Using ethanol as the solvent and 98% sulfuric acid, the yield of amine salt was reported to be 100%, producing approximately 225 g of salified material.

Cyclization Process

The second step involves cyclizing the amine salt obtained from salification to form cyclopentane-1,2-dicarboximide.

Procedure :

  • Ingredients :

    • Amine salt obtained from salification
    • Organic solvent (e.g., toluene)
  • Steps :

    • Heat the amine salt to a temperature range of 220–260°C.
    • Maintain this temperature for 2–5 hours to complete cyclization.
    • Separate layers formed during the reaction (e.g., ammonium phosphate in the lower layer).
    • Refine the upper layer using an organic solvent such as toluene.

Example Results :

  • Cyclization at 260°C yielded 66.82 g of cyclopentane-1,2-dicarboximide with a total recovery rate of 74.99%.

Optimization Techniques

Several modifications have been proposed to improve yield and reduce production costs:

Lower Temperature Reaction :

  • Reducing reaction temperatures below 300°C avoids carbonization and improves product quality.
  • Example: Cyclization at 225°C using hydrochloric acid resulted in a yield of 63.75%.

Use of Different Acids :

  • Sulfuric acid, phosphoric acid, and hydrochloric acid have been tested for salification.
  • Phosphoric acid showed higher yields (82.15%) compared to sulfuric acid (74.99%) under specific conditions.

Data Table: Comparative Analysis of Reaction Conditions

Embodiment Acid Used Cyclization Temp (°C) Yield (%) Product Output (g)
Embodiment 1 Sulfuric Acid 260 74.99 66.82
Embodiment 2 Hydrochloric Acid 225 63.75 56.8
Embodiment 4 Phosphoric Acid 240 82.15 73.2

Notes on Industrial Application

The preparation methods for cyclopentane-1,2-dicarboxamide; sulfuric acid are suitable for large-scale industrial production due to their high yield and reduced environmental impact:

  • The use of azeotropic dehydration minimizes water content during salification.
  • Lower reaction temperatures reduce energy consumption and carbonization risks.
  • Organic solvents such as ethanol or methanol are preferred for their efficiency in dissolving reactants.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane-1,2-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentane-1,2-dicarboxylic acid, while reduction may produce cyclopentane-1,2-diamine.

Scientific Research Applications

Cyclopentane-1,2-dicarboxamide;sulfuric acid is used in various scientific research applications, including:

    Chemistry: As a reactant in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a potential therapeutic agent due to its unique chemical properties.

    Industry: In the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of cyclopentane-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Cyclopentane-1,2-Dicarboxylic Acid

  • Structure : Features two carboxylic acid (-COOH) groups instead of carboxamides.
  • Properties :
    • Higher acidity (pKa ~2-3 for dicarboxylic acids) compared to carboxamides (pKa ~15-17) .
    • Greater solubility in polar solvents due to ionizable -COOH groups.
  • Applications : Used in coordination chemistry and polymer synthesis.
Property Cyclopentane-1,2-Dicarboxamide;H₂SO₄ Cyclopentane-1,2-Dicarboxylic Acid
Functional Groups -CONH₂; H₂SO₄ interaction -COOH
Acidity (pKa) ~15-17 (amide) ~2-3 (carboxylic acid)
Bioactivity Potential enzyme inhibition Limited bioactivity
Synthesis Catalyst H₂SO₄ (likely) Acidic or enzymatic routes

Cyclopentane-1,2-Dione

  • Structure : A diketone with two carbonyl groups .
  • Bioisosteric Role : Replaces carboxylic acids in drug design (e.g., TP receptor antagonist derivative 9, IC₅₀ ≈ parent carboxylic acid) .
  • Key Differences: Higher acidity (pKa ~1-2) due to keto-enol tautomerism. Forms stronger hydrogen bonds than carboxamides, enhancing receptor binding .

Sulfuric Acid Derivatives (MSA, ASA)

  • Catalytic Role : Molybdate sulfuric acid (MSA) and alumina sulfuric acid (ASA) are solid acid catalysts used in synthesizing gem-bisamides and heterocycles .
  • Comparison with H₂SO₄ :
    • Efficiency : MSA/ASA achieve higher yields (e.g., 85–95% for gem-bisamides) vs. traditional H₂SO₄ .
    • Reusability : ASA is recyclable for ≥5 cycles without activity loss, unlike homogeneous H₂SO₄ .
Catalyst Reaction Example Yield (%) Reusability
MSA gem-Bisamide synthesis 85–95 Moderate
ASA Benzimidazole synthesis 90–95 High
H₂SO₄ Oxadiazole synthesis () 70–80 None

Gem-Bisamides

  • Structure : Two amide groups on a single carbon .
  • Synthesis : MSA-catalyzed condensation of aldehydes and amides .
  • Contrast with Cyclopentane-1,2-Dicarboxamide :
    • Geometry : Gem-bisamides are linear, while the cyclopentane derivative has a constrained ring structure.
    • Applications : Gem-bisamides are intermediates in drug synthesis; cyclopentane-1,2-dicarboxamide may exhibit unique stereoelectronic effects.

Biological Activity

Cyclopentane-1,2-dicarboxamide; sulfuric acid is a compound that combines the structural features of cyclopentane-1,2-dicarboxamide with sulfuric acid, enhancing its chemical reactivity and biological activity. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Synthesis

Cyclopentane-1,2-dicarboxamide consists of a cyclopentane ring with two carboxamide functional groups. The addition of sulfuric acid alters its acidity and reactivity, which may enhance its biological interactions. The synthesis of this compound typically involves multiple steps, including the formation of the dicarboxamide followed by treatment with sulfuric acid to achieve the desired properties.

Pharmacological Properties

Cyclopentane-1,2-dicarboxamide exhibits a range of pharmacological activities:

  • Antagonistic Effects : Research indicates that derivatives of cyclopentane-1,2-dicarboxamide can act as antagonists at specific receptors, such as thromboxane A2 (TP) receptors. For example, a synthesized derivative showed an IC50 value comparable to that of established carboxylic acid antagonists .
  • Potential Drug Development : The compound's structure allows it to serve as a bioisostere for carboxylic acids, which are prevalent in many bioactive molecules. This characteristic suggests potential for developing new therapeutic agents .

The biological activity of cyclopentane-1,2-dicarboxamide is largely attributed to its ability to interact with various biological targets:

  • Protein Binding : Studies have shown that cyclopentane derivatives can bind non-specifically to proteins under physiological conditions. This property raises considerations regarding their stability and reactivity in biological systems .
  • Receptor Interaction Studies : Investigations into receptor interactions have highlighted the importance of structural orientation in determining biological efficacy. For instance, variations in the cyclopentane's substituents significantly affect its potency as a receptor antagonist .

Case Studies and Research Findings

Several studies have focused on the biological implications of cyclopentane-1,2-dicarboxamide and its derivatives:

  • Thromboxane A2 Receptor Antagonism :
    • Study : Evaluation of cyclopentane-1,2-dione derivatives as TP receptor antagonists.
    • Findings : Derivative 9 exhibited an IC50 value of 0.054 μM, demonstrating significant antagonistic activity compared to traditional carboxylic acids .
    CompoundIC50 (μM)
    Carboxylic Acid 10.190 ± 0.060
    Cyclopentane Derivative 90.054 ± 0.016
    Cyclopentane Derivative 101.140 ± 0.820
  • Stability in Biological Systems :
    • Study : Assessment of the stability of cyclopentane derivatives in plasma.
    • Findings : Compound 9 was stable after one hour in plasma at 37 °C, indicating potential for therapeutic applications without rapid degradation .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Cyclopentane-1,2-dicarboxamide using sulfuric acid, and how do reaction parameters (temperature, catalyst concentration) affect yield?

  • Cyclopentane-1,2-dicarboxamide can be synthesized via sulfuric acid-mediated hydrolysis of its corresponding dinitrile precursor. For example, cyclobutene-1,2-dicarboxamide was synthesized by adding cyclobutene-1,2-dicarbonitrile to 96% sulfuric acid at 25°C, followed by ice quenching and recrystallization (65% yield) . Adjusting reaction time, acid concentration, and work-up conditions (e.g., solvent choice for recrystallization) can optimize purity and yield.

Q. How are spectroscopic and analytical techniques employed to confirm the structure of Cyclopentane-1,2-dicarboxamide?

  • Infrared (IR) spectroscopy identifies characteristic carbonyl stretches (e.g., 1680–1640 cm⁻¹ for amide C=O). Nuclear magnetic resonance (NMR) resolves proton environments (e.g., cyclopentane CH₂ groups at δ ~2.8 ppm). Elemental analysis ensures stoichiometric consistency (e.g., C: 51.43%, H: 5.75%, N: 19.99% for cyclobutene-1,2-dicarboxamide) .

Q. What purification strategies are effective for isolating Cyclopentane-1,2-dicarboxamide from sulfuric acid reaction mixtures?

  • Recrystallization from boiling water or organic solvents (e.g., ether) removes unreacted precursors and acid residues. For cyclobutene derivatives, cold-water washing followed by recrystallization achieved >98% purity .

Advanced Research Questions

Q. What is the mechanistic role of sulfuric acid in cyclization and dehydration during Cyclopentane-1,2-dicarboxamide synthesis?

  • Sulfuric acid acts as both a proton donor and dehydrating agent. In oxadiazole synthesis, H₂SO₄ promotes oxidative dimerization of urea to hydrazine-1,2-dicarboxamide, followed by acid-catalyzed cyclization and aromatization . For cyclopentane derivatives, analogous mechanisms likely involve acid-mediated imine intermediate formation and dehydration .

Q. How can Cyclopentane-1,2-dicarboxamide derivatives be evaluated as bioisosteres for carboxylic acids in drug design?

  • Cyclopentane-1,2-dione (a structurally related system) was shown to mimic carboxylic acid geometry and hydrogen-bonding patterns in thromboxane A2 receptor antagonists, retaining bioactivity (IC₅₀ ~ parent compound). Similar evaluation for dicarboxamide derivatives involves pKa measurements, tautomerism studies, and molecular docking to assess binding interactions .

Q. How do heterogeneous acid catalysts (e.g., MSA, ASA) compare to concentrated H₂SO₄ in synthesizing Cyclopentane-1,2-dicarboxamide derivatives?

  • Molybdate sulfuric acid (MSA) and alumina sulfuric acid (ASA) offer advantages in recyclability and reduced corrosion. For example, MSA catalyzed gem-bisamide synthesis with higher yields (97.6%) and selectivity than H₂SO₄ in solvent-free conditions . However, H₂SO₄ remains critical for hydrolysis and cyclization steps requiring strong Brønsted acidity .

Q. How can contradictory data on reaction yields in sulfuric acid-mediated syntheses be resolved?

  • Solvent polarity, temperature, and catalyst loading significantly impact yields. For instance, ethanol outperformed methanol in pyrrole synthesis due to optimal proton activity . Systematic optimization using design-of-experiments (DoE) or high-throughput screening can reconcile discrepancies .

Methodological Recommendations

  • Synthesis : Prioritize H₂SO₄ for hydrolysis and cyclization, but explore MSA/ASA for eco-friendly, recyclable alternatives in multi-step reactions .
  • Characterization : Combine IR, NMR, and X-ray crystallography (if applicable) to resolve tautomeric forms and hydrogen-bonding networks .
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O) to track dehydration pathways or computational modeling (DFT) to map reaction coordinates .

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